2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
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Overview
Description
2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a diphenylmethyl group and an isopropyl-dihydro-oxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the formation of the oxazolyl ring followed by its attachment to the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving high-pressure and high-temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine: Similar structure but lacks the diphenylmethyl group.
N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide: Contains a similar oxazolyl group but different substituents.
Uniqueness
The uniqueness of 2-(Diphenylmethyl)-6-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H24N2O |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(6-benzhydrylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H24N2O/c1-17(2)22-16-27-24(26-22)21-15-9-14-20(25-21)23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-15,17,22-23H,16H2,1-2H3 |
InChI Key |
DTMJIFNAEKBYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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